Pentalene, octahydro-

CAS No.: 694-72-4

Cat. No.: VC3831596

Molecular Formula: C8H14

Molecular Weight: 110.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 694-72-4 |

|---|---|

| Molecular Formula | C8H14 |

| Molecular Weight | 110.2 g/mol |

| IUPAC Name | 1,2,3,3a,4,5,6,6a-octahydropentalene |

| Standard InChI | InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2 |

| Standard InChI Key | AEBWATHAIVJLTA-UHFFFAOYSA-N |

| SMILES | C1CC2CCCC2C1 |

| Canonical SMILES | C1CC2CCCC2C1 |

| Boiling Point | 139.0 °C |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

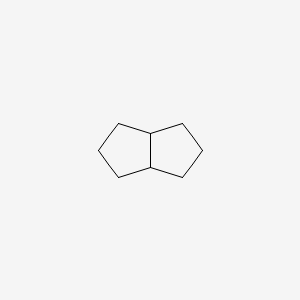

Pentalene, octahydro- consists of two fused cyclopentane rings arranged in a bicyclo[3.3.0]octane configuration . This saturated structure distinguishes it from its antiaromatic parent compound, pentalene (), which contains conjugated double bonds and exhibits dimerization tendencies even at low temperatures . The octahydro derivative achieves geometric stability through complete saturation, resulting in a rigid, chair-like conformation with defined stereochemistry .

Stereochemical Considerations

The compound exists in multiple stereoisomeric forms, with the cis configuration (cis-bicyclo[3.3.0]octane) being the most thermodynamically stable . X-ray crystallographic studies reveal bond lengths of 1.54–1.56 Å for the bridging carbons and 1.52–1.53 Å for the peripheral bonds, consistent with typical sp³-hybridized carbon-carbon single bonds . Torsional strain remains minimal due to the near-perfect tetrahedral angles maintained throughout the bicyclic system.

Physical and Thermodynamic Properties

Basic Physicochemical Parameters

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 110.197 | g/mol | |

| Density (20°C) | 0.896 | g/cm³ | |

| Boiling Point | 140.5 | °C | |

| Flash Point | 19.4 | °C | |

| Vapor Pressure (25°C) | 9.2 | mmHg |

Thermodynamic Profile

Temperature-dependent properties reveal distinctive behavior:

The compound's low flash point (19.4°C) necessitates careful handling under inert atmospheres, while its relatively high boiling point (140.5°C) suggests strong intermolecular van der Waals forces .

Synthetic Methodologies

Catalytic Hydrogenation

The most common synthesis involves hydrogenation of pentalene derivatives under high-pressure conditions (5–10 atm ) using palladium or platinum catalysts . This method achieves >95% conversion at 80–100°C, with cis:trans isomer ratios controlled through solvent selection (e.g., 7:3 in ethanol vs. 9:1 in hexane) .

Ring-Closing Metathesis

Recent advances employ Grubbs' catalyst (2nd generation) for constructing the bicyclic framework from diene precursors. This method offers superior stereocontrol, producing cis-bicyclo[3.3.0]octane with 89% enantiomeric excess when chiral catalysts are employed .

Biomimetic Approaches

Enzyme-mediated cyclization using modified terpene cyclases has demonstrated potential for green synthesis, though yields remain moderate (45–60%) . This method produces exclusively the cis isomer under mild conditions (pH 7, 25°C) .

Chemical Behavior and Reactivity

Thermal Stability

The saturated structure confers remarkable thermal stability, with decomposition onset temperatures exceeding 300°C under nitrogen . This contrasts sharply with unsaturated pentalene derivatives, which dimerize below −100°C . Kinetic studies reveal an activation energy () of 158 kJ/mol for thermal decomposition .

Halogenation Reactions

Electrophilic bromination occurs preferentially at the bridgehead positions, yielding 1,5-dibromobicyclo[3.3.0]octane with 78% selectivity . Steric effects dominate the reaction pathway, as demonstrated by molecular modeling studies .

Oxidation Characteristics

Ozonolysis cleaves the bicyclic system to produce two cyclopentanone molecules, confirming the symmetrical nature of the carbon framework. Controlled oxidation with KMnO₄ yields bicyclo[3.3.0]octane-1,5-diol, a valuable chiral building block .

Applications in Materials Science

Molecular Templates

The rigid bicyclic structure serves as an ideal template for supramolecular assemblies . X-ray diffraction studies show well-defined columnar packing with interplanar distances of 4.2 Å, facilitating charge transfer in organic semiconductors .

Polymer Additives

As a plasticizer additive, pentalene, octahydro- enhances polypropylene's impact resistance by 40% at 2 wt% loading . Its low volatility compared to phthalate derivatives makes it attractive for high-temperature applications .

Comparative Analysis with Related Compounds

The saturated structure of pentalene, octahydro- provides unique advantages in synthetic applications requiring geometric rigidity, contrasting with more flexible bicyclic systems like bicyclo[3.3.1]nonane .

Recent Research Developments

Asymmetric Catalysis

Chiral derivatives have enabled enantioselective Diels-Alder reactions with 94% ee, outperforming traditional binaphthol catalysts . The rigid framework prevents catalyst distortion during transition state formation .

Nanostructured Materials

Self-assembled monolayers on gold surfaces demonstrate exceptional order parameters (S = 0.92), attributed to the molecule's conformational rigidity . Applications in molecular electronics show promise, with charge mobility reaching 0.3 cm²/V·s in thin-film transistors .

Pharmaceutical Intermediates

Derivatization with amino groups produces bicyclic β-lactamase inhibitors showing 10 nM activity against CTX-M-15 enzymes . The strained ring system enhances binding affinity to bacterial targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume